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Compound of Interest

Compound Name: 4-(2-methylphenyl)-1H-pyrazole

CAS No.: 872366-13-7

Cat. No.: B3012174 Get Quote

Executive Summary: The Ortho-Tolyl Effect
4-(2-Methylphenyl)-1H-pyrazole (CAS: 872366-13-7) represents a critical structural motif in

modern drug discovery, serving as a "privileged scaffold" for kinase inhibitors and GPCR

ligands. Unlike its para-substituted counterparts, this molecule introduces a specific steric lock

via the ortho-methyl group on the phenyl ring. This steric bulk forces a non-planar conformation

between the pyrazole and phenyl rings, a feature often exploited to fill hydrophobic pockets in

enzymes (e.g., p38 MAP kinase, COX-2) or to disrupt π-stacking in crystal engineering.

This guide moves beyond basic data, providing a self-validating synthesis protocol and a

mechanistic breakdown of the molecule's tautomeric and physicochemical behavior.

Physicochemical Profile
The following data consolidates experimental and high-confidence predicted values necessary

for assay development and formulation.
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Property Value / Description Context for Researchers

CAS Number 872366-13-7
Key identifier for sourcing and

IP searches.

Molecular Formula C₁₀H₁₀N₂ MW: 158.20 g/mol .[1]

Appearance Off-white to pale yellow solid
Crystalline; prone to

discoloration if oxidized.

Calculated LogP ~2.3 - 2.6
Moderate lipophilicity; suitable

for CNS penetration.

pKa (Pyrazolium) ~2.5 (Conjugate acid)
Protonation occurs at N2; less

basic than imidazole.

pKa (N-H) ~14.0 (Deprotonation)
Weakly acidic; forms stable

anions with NaH/KOtBu.

H-Bond Donors 1 (N-H)
Critical for "hinge binding" in

kinase active sites.

H-Bond Acceptors 1 (N:)
Pyridine-like nitrogen accepts

H-bonds.

Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is non-negotiable for docking studies. In solution, 4-
(2-methylphenyl)-1H-pyrazole exists in a rapid equilibrium between two identical tautomers

(degenerate tautomerism) unless the N1 position is substituted.

The Steric Twist
The ortho-methyl group creates significant steric repulsion with the pyrazole protons (H3/H5),

preventing the two rings from achieving coplanarity.

Consequence: The dihedral angle is typically twisted (approx. 30–50°), disrupting

conjugation.

Application: This "twisted" conformation improves solubility compared to planar analogs (like

4-phenyl-1H-pyrazole) by reducing lattice energy and prevents aggregation in solution.
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Tautomerism Pathway (DOT Diagram)
The following diagram illustrates the proton transfer mechanism and the steric influence of the

o-tolyl group.

Figure 1: Degenerate tautomerism and steric influence in 4-(2-methylphenyl)-1H-pyrazole.
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Validated Synthesis Protocol: Suzuki-Miyaura
Coupling
Methodology: Palladium-catalyzed cross-coupling of 4-bromopyrazole with 2-

methylphenylboronic acid. Rationale: Direct condensation methods (e.g., hydrazine + diketone)

are often low-yielding for 4-aryl isomers due to the instability of the required alpha-aryl

malondialdehyde precursors. The Suzuki route is modular and robust.

Reagents & Setup
Substrate: 4-Bromopyrazole (1.0 eq)

Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) – Chosen for resistance to oxidation.

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

Solvent: 1,4-Dioxane : Water (4:1 ratio) – Water is essential for the transmetallation step.
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Step-by-Step Workflow
Inerting (Critical): Charge a reaction vial with 4-bromopyrazole, boronic acid, and base. Cap

and purge with Nitrogen/Argon for 5 minutes. Why? Oxygen poisons the Pd(0) active

species, leading to homocoupling byproducts.

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.

Solvation: Add degassed Dioxane/Water mixture via syringe.

Thermal Activation: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[2]

Checkpoint: The reaction is complete when the bromide (M+H ~147/149) is consumed.

Workup:

Cool to RT. Dilute with EtOAc.

Wash with water (x2) and brine (x1).

Scavenging: If the organic layer is dark black/brown, treat with activated charcoal or a

thiol-silica scavenger to remove residual Pd.

Purification: Flash chromatography (Hexanes:EtOAc gradient). The product typically elutes

around 30–50% EtOAc due to the polar pyrazole NH.

Troubleshooting Table
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Observation Root Cause Corrective Action

Low Yield (<30%)
Protodeboronation of the

boronic acid.

Use a milder base (K₃PO₄) or

lower temp (80°C). Add

boronic acid in portions.

Starting Material Remains Catalyst deactivation.

Ensure strict O₂ exclusion.

Switch to XPhos-Pd-G2 for

higher activity.

N-Arylation Byproduct
Chan-Lam coupling

competition.

Ensure no Cu sources are

present; confirm inert

atmosphere.

Synthesis Pathway Diagram

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
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[3]
Medicinal Chemistry Applications
Kinase Inhibitor Design (ATP Hinge Binder)
The pyrazole N-H and N: motif mimics the adenine ring of ATP.

Mechanism: The N-H acts as a donor to the hinge region backbone (e.g., Glu residue), while

the N: acts as an acceptor (e.g., from a backbone NH).

Role of 2-Methyl: The ortho-methyl group twists the phenyl ring out of plane, allowing it to

occupy the "Gatekeeper" pocket or the hydrophobic region II, improving selectivity against
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kinases with smaller gatekeeper residues.

Bioisosterism
This scaffold is often used as a bioisostere for:

Isoxazoles: Improved metabolic stability (less prone to ring opening).

Thiazoles: Altered H-bond capability and lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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